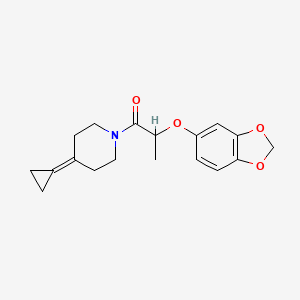

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12(23-15-4-5-16-17(10-15)22-11-21-16)18(20)19-8-6-14(7-9-19)13-2-3-13/h4-5,10,12H,2-3,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPFAPWCNJWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the attachment of the piperidine moiety. Common synthetic routes may include:

Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other aldehydes.

Attachment of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one)

- Substituents: Benzodioxolyl group at position 1, methylamino group at position 2.

- Key Differences: Methylone lacks the cyclopropylidenepiperidine moiety, resulting in a smaller molecular weight (C₁₁H₁₃NO₃ vs. ~C₂₀H₂₁NO₄ for the target compound). This simplification likely reduces metabolic stability and alters receptor-binding kinetics .

Ethylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

- Substituents: Ethylamino group instead of methylamino.

- Key Differences: Ethylone’s ethyl chain increases lipophilicity compared to methylone, but it still lacks the cyclopropylidenepiperidine group, which may confer steric hindrance or novel binding interactions in the target compound .

4-MEC (4-Methylethcathinone)

- Substituents : 4-Methylphenyl ring instead of benzodioxolyloxy group.

- Key Differences: The absence of the benzodioxole oxygen atoms likely reduces serotonin-releasing activity, a common feature of benzodioxol derivatives. 4-MEC’s simpler structure may correlate with lower potency at monoamine transporters .

N-Methylethylone (1-(2H-1,3-Benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one)

- Substituents: Branched ethyl(methyl)amino group.

Pharmacological Implications

Receptor Binding and Selectivity

Metabolic Stability

- The cyclopropylidene ring in the piperidine system may resist oxidative metabolism, prolonging half-life compared to compounds like 4-MEC, which are prone to rapid demethylation .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Challenges : The cyclopropylidenepiperidine group in the target compound requires multi-step synthesis, limiting scalability compared to methylone or ethylone .

- Lack of Clinical Data: Unlike well-studied cathinones (e.g., methylone), the target compound’s pharmacological profile remains theoretical, necessitating in vitro binding assays and metabolic studies.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3 , with a molar mass of approximately 314.38 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities, linked to a cyclopropylidene piperidine.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Enzyme Inhibition : The benzodioxole group is known to interact with various enzymes, potentially inhibiting their activity. For instance, it may inhibit glycogen synthase kinase 3 (GSK3), which plays a critical role in cellular signaling pathways related to metabolism and cell survival .

- Modulation of Signaling Pathways : The compound may influence several key signaling pathways, including the Wnt/β-catenin pathway, by modulating the phosphorylation states of target proteins. This can lead to altered gene expression profiles associated with cell proliferation and differentiation .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. These studies highlight the ability of such compounds to induce apoptosis in cancer cells through:

- Activation of Caspases : By promoting caspase activation, the compound may trigger programmed cell death in malignant cells.

- Inhibition of Tumor Growth : Preclinical models have shown that related compounds can inhibit tumor growth in xenograft models by disrupting angiogenesis and enhancing immune responses against tumors.

Neuroprotective Effects

Research suggests that this compound may also possess neuroprotective properties. It has been shown to:

- Protect Neuronal Cells : By modulating oxidative stress pathways and reducing inflammation in neuronal tissues, it could help protect against neurodegenerative diseases .

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of benzodioxole derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through GSK3 inhibition and subsequent β-catenin accumulation .

Study 2: Neuroprotection

In a model of Alzheimer's disease, another derivative demonstrated significant neuroprotective effects by reducing amyloid-beta toxicity in neuronal cultures. The mechanism was linked to the modulation of autophagy pathways and enhancement of mitochondrial function .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molar Mass | 314.38 g/mol | Varies |

| Anticancer Activity | Induces apoptosis via GSK3 inhibition | Present in many derivatives |

| Neuroprotective Effects | Reduces oxidative stress; protects neuronal cells | Common among benzodioxole derivatives |

| Mechanism of Action | Enzyme inhibition; modulation of signaling pathways | Similar mechanisms observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.